Pamiparib maleate

PARP inhibitor Biochemical assay IC50

Select Pamiparib maleate (BGB-290) as your PARP inhibitor of choice for CNS oncology research. Its validated brain-to-plasma ratio (17-19%) and non-P-gp substrate status ensure reliable target engagement in glioblastoma and brain metastasis models, outperforming efflux-prone alternatives. Clinically proven for platinum-resistant ovarian cancer, it is ideal for TMZ synergy studies and protocols requiring co-administration with CYP3A4 inhibitors without inducing drug-drug interactions.

Molecular Formula C16H15FN4O
Molecular Weight 298.3214
CAS No. 2086689-94-1
Cat. No. B609834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePamiparib maleate
CAS2086689-94-1
SynonymsBGB-29 maleat 0;  BGB 290;  BGB290;  Pamiparib maleate
Molecular FormulaC16H15FN4O
Molecular Weight298.3214
Structural Identifiers
SMILESO=C1NN=C2CN(CCC3)[C@@]3(C)C(N4)=C2C5=C4C=C(F)C=C51.O=C(O)/C=C\C(O)=O
InChIInChI=1S/C16H15FN4O.C4H4O4/c1-16-3-2-4-21(16)7-11-13-12-9(15(22)20-19-11)5-8(17)6-10(12)18-14(13)16;5-3(6)1-2-4(7)8/h5-6,18H,2-4,7H2,1H3,(H,20,22);1-2H,(H,5,6)(H,7,8)/b;2-1-/t16-;/m1./s1
InChIKeyJEHPIZTXGANXDR-MLCLTIQSSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Pamiparib maleate (CAS 2086689-94-1): A Selective PARP1/2 Inhibitor for Targeted Oncology Research and Procurement


Pamiparib maleate (CAS 2086689-94-1), also known as BGB-290, is a potent and highly selective small-molecule inhibitor of poly(ADP-ribose) polymerase 1 and 2 (PARP1/2). As a member of the PARP inhibitor class, it functions by trapping PARP enzymes on damaged DNA, thereby preventing the repair of single-strand breaks and inducing synthetic lethality in tumor cells with homologous recombination deficiencies (HRD), such as BRCA1/2 mutations [1]. Pamiparib is characterized by favorable drug metabolism and pharmacokinetic (DMPK) properties, including a notable ability to penetrate the blood-brain barrier in preclinical models [2]. It is currently approved in China for the treatment of advanced ovarian cancer and is under investigation in multiple global Phase III trials [3].

Why Pamiparib Maleate Cannot Be Interchanged with Generic PARP Inhibitor Analogs for Scientific Applications


Despite sharing a common mechanism of PARP1/2 inhibition, the clinically approved PARP inhibitors—including olaparib, niraparib, rucaparib, and talazoparib—exhibit profound differences in their biochemical selectivity, potency, pharmacokinetic profiles, and durability of target engagement. These variations are not merely academic; they directly influence in vivo efficacy, off-target toxicity, and drug-drug interaction potential, rendering them non-interchangeable in both clinical and research settings [1]. As demonstrated in direct comparative studies, parameters such as PARP-trapping potency, brain penetration, and susceptibility to CYP-mediated metabolism differ significantly between agents, necessitating compound-specific selection for a given experimental or therapeutic context [2].

Quantitative Evidence Differentiating Pamiparib Maleate from Leading PARP Inhibitor Comparators


Enhanced PARP1/2 Biochemical Potency of Pamiparib Relative to Olaparib

In head-to-head biochemical assays, pamiparib demonstrates superior potency against PARP1 and PARP2 enzymes compared to olaparib, a first-generation PARP inhibitor. This difference in catalytic inhibition may contribute to its robust cellular activity [1].

PARP inhibitor Biochemical assay IC50 PARP1 PARP2

Superior In Vivo Antitumor Efficacy of Pamiparib Compared to Olaparib in a BRCA1-Mutant Xenograft Model

In a head-to-head efficacy study using a BRCA1-mutated MDA-MB-436 breast cancer xenograft model, pamiparib demonstrated a 16-fold greater potency in inhibiting tumor growth compared to olaparib when both were administered orally [1].

Breast cancer BRCA1 mutation Xenograft model Efficacy In vivo

Quantifiable Brain Penetration of Pamiparib in Preclinical Models

Pamiparib is a non-P-glycoprotein (P-gp) substrate, enabling significant brain penetration in mice. This property is distinct from many other PARP inhibitors that are actively effluxed from the CNS, and offers a unique advantage for targeting intracranial tumors [1].

Blood-brain barrier Brain penetration CNS Pharmacokinetics Glioblastoma

Distinct CYP3A4-Mediated Drug-Drug Interaction Profile of Pamiparib

A dedicated clinical pharmacology study revealed that pamiparib's exposure is unaffected by strong CYP3A4 inhibitors but is reduced by strong CYP3A4 inducers. This profile differs from other PARP inhibitors like olaparib and rucaparib, which are sensitive to CYP3A4 inhibition and require dose adjustments [1].

Drug-drug interaction CYP3A4 Pharmacokinetics Metabolism Rifampin

Differential Durability of PARP Inhibition Post-Drug Removal

In washout experiments, pamiparib demonstrated an intermediate durability of PARP inhibition, with activity decreasing more rapidly than rucaparib but more slowly than olaparib and niraparib. This property has direct implications for the design of combination therapy schedules [1].

PARP trapping Durability Washout Combination therapy ATR inhibitor

Pamiparib Approved for Both Platinum-Sensitive and Platinum-Resistant Ovarian Cancer in China

Pamiparib is the first PARP inhibitor approved in China for the treatment of patients with germline BRCA mutation-associated recurrent advanced ovarian cancer, regardless of their platinum sensitivity status. This is a key differentiator from other PARP inhibitors whose initial approvals were restricted to platinum-sensitive disease [1].

Ovarian cancer Platinum-resistance Regulatory approval BRCA mutation Indication

Recommended Research and Industrial Applications for Pamiparib Maleate Based on Verified Differentiation


Preclinical Development of CNS-Penetrant PARP Inhibitor Therapies

Given its quantified brain penetration in mice (17-19% brain-to-plasma ratio) and its status as a non-P-gp substrate, pamiparib maleate is the PARP inhibitor of choice for in vivo research models investigating primary brain tumors (e.g., glioblastoma) or brain metastases. This allows for direct assessment of PARP inhibition within the CNS, a scenario where many other PARP inhibitors would be ineffective due to active efflux [1].

Investigating PARP Inhibitor Activity in Platinum-Resistant Ovarian Cancer Models

Pamiparib's unique regulatory approval for both platinum-sensitive and platinum-resistant advanced ovarian cancer directly supports its use as a reference compound in research focused on platinum-resistant disease. Its demonstrated clinical activity in this challenging setting makes it a critical tool for studying resistance mechanisms and developing combination strategies in this context [2].

Combination Therapy Studies with Temozolomide for Synergistic Antitumor Effects

Pamiparib has demonstrated strong antitumor synergy with the DNA-alkylating agent temozolomide (TMZ) in preclinical models. Its potent PARP-trapping activity (IC50 of 13 nM) and favorable brain penetration make it a particularly promising partner for TMZ in research aimed at treating brain tumors and other CNS malignancies [3].

Studies Requiring PARP Inhibitor Co-Administration with CYP3A4 Inhibitors

In experimental protocols that mandate co-administration of a PARP inhibitor with a strong CYP3A4 inhibitor (e.g., antifungal azoles like itraconazole), pamiparib is the most suitable candidate. Clinical data confirms that its pharmacokinetic profile is unaffected by such inhibitors, eliminating the confounding variable of a drug-drug interaction and simplifying dose selection [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pamiparib maleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.